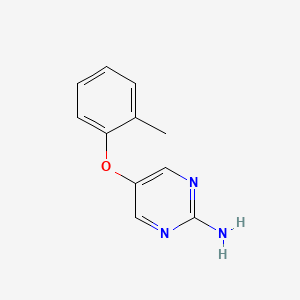
5-(2-Methylphenoxy)-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylphenoxy)pyrimidin-2-amine is a chemical compound characterized by its molecular structure, which includes a pyrimidin-2-amine core substituted with a 2-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-methylphenoxy)pyrimidin-2-amine typically involves the reaction of 2-methylphenol with pyrimidin-2-amine under specific conditions. One common method is the nucleophilic substitution reaction, where 2-methylphenol is first converted to its corresponding halide, followed by the reaction with pyrimidin-2-amine in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methylphenoxy)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidin-2-amine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
5-(2-Methylphenoxy)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biological studies to understand protein interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: The compound can be used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(2-Methylphenoxy)pyrimidin-2-amine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
2-Methylphenoxyacetic acid: A related compound with a similar structure but different functional groups.
Pyrimidin-2-amine derivatives: Other derivatives of pyrimidin-2-amine with different substituents.
Uniqueness: 5-(2-Methylphenoxy)pyrimidin-2-amine is unique due to its specific combination of the pyrimidin-2-amine core and the 2-methylphenoxy group, which imparts distinct chemical and biological properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(2-methylphenoxy)pyrimidin-2-amine |
InChI |
InChI=1S/C11H11N3O/c1-8-4-2-3-5-10(8)15-9-6-13-11(12)14-7-9/h2-7H,1H3,(H2,12,13,14) |
InChI Key |
IDVUHOJGXTYZAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CN=C(N=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















